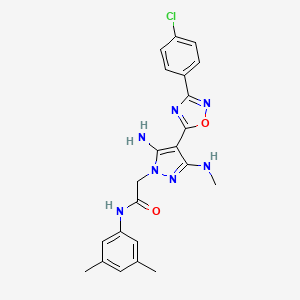![molecular formula C14H14N2O3S B2921253 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid CAS No. 306280-68-2](/img/structure/B2921253.png)
5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid” is a chemical compound that likely contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Brain Inflammation Regulation
Specific Scientific Field
Neuroscience and Immunology
Summary
5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid
plays a crucial role in the regulation of central inflammation. Researchers have explored its potential as a therapeutic agent for controlling brain inflammation processes.
Experimental Procedure
Results
These applications highlight the versatility of 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid across different scientific fields. Its antioxidant activity and anti-inflammatory effects make it a promising candidate for further research and drug development .
Propiedades
IUPAC Name |
5-oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-12(7-4-8-13(18)19)16-14-15-11(9-20-14)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHOAJABZHDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/no-structure.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2921173.png)
![3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2921175.png)
![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2921176.png)



![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)
![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)

![N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide](/img/structure/B2921188.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921192.png)
![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2921193.png)